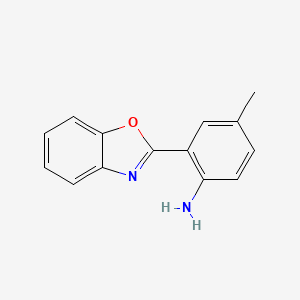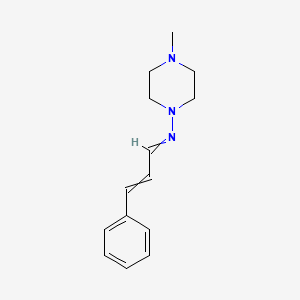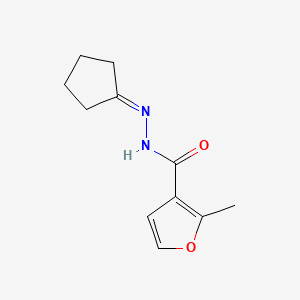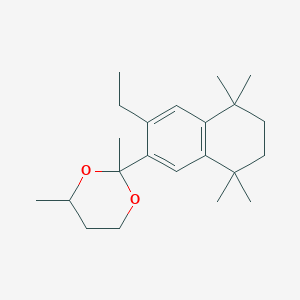
2-(1,3-Benzoxazol-2-yl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-yl)-4-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that exhibit a broad substrate scope and functionalization potential, making them valuable in various research and application areas .
準備方法
The synthesis of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
2-(1,3-Benzoxazol-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions often occur with halogenated compounds under specific conditions.
Common reagents and conditions used in these reactions include catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(1,3-Benzoxazol-2-yl)-4-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Industry: The compound is used in the development of new materials with specific functional properties.
作用機序
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
類似化合物との比較
2-(1,3-Benzoxazol-2-yl)-4-methylaniline can be compared with other similar compounds such as:
- 2-(1,3-Benzoxazol-2-yl)-5-methylaniline
- 2-(1,3-Benzothiazol-2-yl)-4-methylaniline
- 2-(1,3-Benzimidazol-2-yl)-4-methylaniline
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their substituents and functional groups . The uniqueness of this compound lies in its specific functionalization and the resulting applications in various fields.
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-yl)-4-methylaniline |
InChI |
InChI=1S/C14H12N2O/c1-9-6-7-11(15)10(8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
InChIキー |
KGWIQHLFCUZFKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-;L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-](/img/structure/B12458536.png)
![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)

![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)



![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
![Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12458601.png)

![1-[2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12458614.png)
![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B12458621.png)
